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Protocols & Analytical Methods
Application Notes and Protocols for Tri(2-methoxycarbonylethyl)phosphine as a Ligand in Suzuki-Miyaura Coupling
Application Notes and Protocols for Tri(2-methoxycarbonylethyl)phosphine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Ligand for Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1] The performance of the palladium catalyst at the heart of this transformation is critically dependent on the choice of ligand. Phosphine ligands, in particular, have been instrumental in the evolution of this methodology, with their steric and electronic properties directly influencing reaction rates, catalyst stability, and substrate scope.
This guide introduces Tri(2-methoxycarbonylethyl)phosphine, a trialkylphosphine ligand functionalized with electron-withdrawing ester groups. While extensive literature on this specific ligand's application in Suzuki-Miyaura coupling is not yet prevalent, its structural features suggest unique potential. This document serves as a detailed application note, providing a theoretical framework for its use, a representative experimental protocol, and a discussion of the underlying scientific principles, empowering researchers to explore its utility in their synthetic endeavors.
Ligand Profile: Tri(2-methoxycarbonylethyl)phosphine
| Property | Value | Source |
| IUPAC Name | methyl 3-[bis(3-methoxy-3-oxopropyl)phosphanyl]propanoate | BOC Sciences |
| CAS Number | 29269-17-8 | BOC Sciences |
| Molecular Formula | C12H21O6P | BOC Sciences |
| Molecular Weight | 292.27 g/mol | BOC Sciences |
| Appearance | Likely a liquid or low-melting solid | Inferred |
Structural and Electronic Considerations: The Rationale for Application
Tri(2-methoxycarbonylethyl)phosphine is a tertiary phosphine characterized by three 2-methoxycarbonylethyl arms. This structure imparts a unique combination of steric and electronic properties that are relevant to its function as a ligand in catalysis.
-
Electron-Donating and -Withdrawing Balance: Trialkylphosphines are generally considered electron-rich σ-donors, which is a desirable characteristic for ligands in Suzuki-Miyaura coupling as it promotes the oxidative addition step of the catalytic cycle. However, the presence of the ester functionalities introduces an inductive electron-withdrawing effect. This electronic modulation may influence the overall electron density at the phosphorus atom, potentially impacting the rates of both oxidative addition and reductive elimination. The balance of these effects can be crucial for achieving high catalytic turnover.
-
Steric Hindrance: The flexible alkyl chains of Tri(2-methoxycarbonylethyl)phosphine provide a degree of steric bulk around the palladium center. This steric hindrance can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to the formation of the desired biaryl product.
-
Potential for Enhanced Solubility: The ester groups may also enhance the solubility of the palladium-ligand complex in a variety of organic solvents, which can be advantageous for reaction setup and homogeneity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligands (L), reacts with an organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new C-C bond of the product (R¹-R²), regenerating the Pd(0) catalyst.
Experimental Protocol: A Representative Procedure
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using Tri(2-methoxycarbonylethyl)phosphine as a ligand. This protocol is based on standard conditions for similar phosphine ligands and should be optimized for specific substrates.
Materials and Reagents:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(2-methoxycarbonylethyl)phosphine (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or another suitable base
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup Workflow:
Figure 2. A typical workflow for setting up the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl or vinyl halide (1.0 mmol), the boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Ligand and Solvent Addition: Through the septum, add the Tri(2-methoxycarbonylethyl)phosphine (0.04 mmol) via syringe, followed by the degassed solvent (5 mL).
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Optimization Parameters:
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters that may require optimization for a given set of substrates.
| Parameter | General Range | Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The choice of precursor can affect the in situ formation of the active Pd(0) species. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | A higher ligand ratio can prevent palladium black formation and stabilize the catalyst. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The strength and nature of the base can significantly impact the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, THF | Solvent polarity and coordinating ability can influence reaction rates and yields. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates, such as aryl chlorides. |
| Reaction Time | 1 to 24 hours | Dependent on the reactivity of the substrates and the catalytic system. |
Safety and Handling
Tri(2-methoxycarbonylethyl)phosphine is an organophosphorus compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry place under an inert atmosphere to prevent oxidation. Trialkylphosphines can be sensitive to air and moisture.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for Tri(2-methoxycarbonylethyl)phosphine is not widely available, the SDS for a related compound, Tris-(2-carboxyethyl)-phosphine hydrochloride, indicates that it can cause severe skin burns and eye damage.[2] Similar precautions should be taken.
Conclusion
Tri(2-methoxycarbonylethyl)phosphine presents an intriguing structural motif for a phosphine ligand in Suzuki-Miyaura coupling. Its unique combination of alkyl and ester functionalities suggests a nuanced electronic and steric profile that could offer advantages in specific synthetic applications. The provided protocol serves as a starting point for researchers to explore the catalytic potential of this ligand. As with any new catalytic system, careful optimization of reaction conditions will be key to unlocking its full capabilities in the synthesis of valuable biaryl and vinyl-aryl compounds for the pharmaceutical and materials science industries.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Tris-(2-carboxyethyl)-phosphine hydrochloride. 2024. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
Verma, A. K., et al. (2006). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Tetrahedron Letters, 47(44), 7701-7705. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
suitable reaction conditions for Tri(2-methoxycarbonylethyl)phosphine ligands
suitable reaction conditions for Tri(2-methoxycarbonylethyl)phosphine ligands
This is a comprehensive Application Note and Protocol Guide for Tris(2-methoxycarbonylethyl)phosphine (often abbreviated as TMCEP or TCEP-ester ).
Dual-Function Reagent: Cell-Permeable Reductant & Organometallic Ligand
Executive Summary
Tris(2-methoxycarbonylethyl)phosphine (CAS: 29269-17-8) is the methyl ester derivative of the widely used reducing agent TCEP. Unlike its parent compound, which is hydrophilic and membrane-impermeable, TMCEP is lipophilic and cell-permeable . This unique physicochemical profile allows it to modulate intracellular redox states in live cells. Additionally, in organometallic chemistry, it serves as a versatile P(III) ligand with "switchable" solubility properties—soluble in organic solvents as the ester, and water-soluble upon hydrolysis.
Critical Safety Distinction: Do NOT confuse this phosphine (reductant/ligand) with Tris(2-chloroethyl) phosphate (a toxic flame retardant also sometimes abbreviated as TCEP). Ensure the chemical structure is P(CH₂CH₂COOCH₃)₃ .
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| Chemical Formula | C₁₂H₂₁O₆P |
| Molecular Weight | 292.27 g/mol |
| Physical State | Colorless to pale yellow liquid (Free Base) or White Solid (HCl Salt) |
| Solubility | Free Base: Soluble in DCM, MeOH, DMSO, Toluene. Insoluble in water.HCl Salt: Soluble in water, MeOH. |
| pKa (Phosphonium) | ~7.7 (estimated based on TCEP) |
| Stability | Air Sensitivity: The free base is susceptible to oxidation to the phosphine oxide (P=O) in air. Store under Argon/Nitrogen.Moisture: Ester groups are susceptible to hydrolysis in strong acid/base. |
Protocol A: Intracellular Protein Reduction (Live Cell)
Application: Reducing disulfide bonds within living cells to profile cysteine ligandability or modulate redox signaling.
Mechanism: TMCEP crosses the cell membrane via passive diffusion (masked charge). Once inside, it reduces protein disulfides (
Reagents Required[5][6][7]
-
TMCEP Hydrochloride (Store at -20°C, desiccated).
-
PBS (Phosphate Buffered Saline) , pH 7.4, degassed.
-
DMSO (Anhydrous).
-
Cell Culture Media (Phenol red-free recommended for optical assays).
Step-by-Step Methodology
-
Stock Solution Preparation (100 mM)
-
Dissolve TMCEP-HCl in water or PBS.
-
Note: If using the Free Base (liquid), dissolve in DMSO to create a 100 mM stock. The free base is preferred for maximum permeability, but the salt is more stable in storage.
-
Caution: Prepare fresh. Phosphines oxidize slowly in solution.
-
-
Cell Treatment
-
Seed cells (e.g., K562, HEK293) to 70-80% confluency.
-
Dilute the 100 mM Stock into warm cell culture media to a final concentration of 1.0 mM .
-
Optimization: Effective range is typically 0.5 mM – 2.0 mM . Higher concentrations (>5 mM) may induce toxicity or osmotic stress.
-
-
Incubation
-
Incubate cells at 37°C with 5% CO₂ for 60 minutes .
-
Mechanism Check: During this time, TMCEP reduces intracellular disulfides.
-
-
Washout & Lysis
-
Aspirate media containing TMCEP.
-
Wash cells
with ice-cold PBS to remove extracellular phosphine. -
Proceed immediately to lysis (for mass spec/labeling) or functional assay.
-
Critical: If using cysteine-reactive probes (e.g., iodoacetamide), add them immediately after washout to capture the newly reduced thiols before re-oxidation occurs.
-
Visualization: Intracellular Mechanism
Caption: TMCEP crosses the lipid bilayer due to ester masking, reducing intracellular disulfides to thiols while oxidizing to phosphine oxide.
Protocol B: Organometallic Ligand Synthesis
Application: Using TMCEP as a soft
Reagents Required[5][6][7]
-
TMCEP (Free Base) . If starting with HCl salt, see Neutralization step below.
-
Metal Precursor (e.g.,
, ). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, Degassed).
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Methodology
-
Neutralization (If starting with TMCEP-HCl)
-
Dissolve TMCEP-HCl in a minimal amount of degassed water.
-
Layer with an equal volume of DCM.
-
Add saturated
or dropwise while stirring until aqueous phase is pH ~8-9. -
Extract the free phosphine into the DCM layer.
-
Dry DCM layer over
, filter, and concentrate under reduced pressure (inert atmosphere). -
Result: Viscous oil (TMCEP Free Base).
-
-
Complexation
-
Ratio: Typically 2:1 to 4:1 (P:Metal) depending on the desired coordination number.
-
Dissolve the metal precursor in anhydrous DCM under Argon.
-
Add TMCEP (dissolved in DCM) dropwise.
-
Stir at Room Temperature for 1-4 hours.
-
Observation: Color change usually indicates complex formation.
-
-
Catalytic Reaction Setup
-
Add the substrate (e.g., aryl halide for coupling).
-
Add base (e.g.,
) if required. Note: Strong hydroxide bases (NaOH/KOH) at high temp may hydrolyze the ligand esters. -
Heat to required temperature (Reflux in DCM: 40°C; Toluene: 80-110°C).
-
Visualization: Ligand Handling Workflow
Caption: Workflow for converting stable TMCEP salt to active ligand, with optional post-reaction hydrolysis for aqueous separation.
References
-
DrugMap & Cysteine Ligandability: Takahashi, M. et al. "A quantitative pan-cancer analysis of cysteine ligandability." bioRxiv (2023).[1] Link[1]
- Citation for Protocol A (1 mM, 1 hr cell tre
- Synthesis & Properties: Levason, W. et al. "Coordination chemistry of phosphine-ester ligands.
-
General Phosphine Handling: "Handling Air-Sensitive Phosphine Ligands." Sigma-Aldrich Technical Bulletins. Link
-
TCEP Chemistry: Burns, J.A. et al. "Selective reduction of disulfides by Tris(2-carboxyethyl)phosphine." J. Org. Chem. 56, 2648–2650 (1991). Link
Sources
Technical Notes & Optimization
common side reactions with Tri(2-methoxycarbonylethyl)phosphine and how to avoid them
common side reactions with Tri(2-methoxycarbonylethyl)phosphine and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tri(2-methoxycarbonylethyl)phosphine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the use of this versatile phosphine ligand in your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to ensure you can anticipate and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Tri(2-methoxycarbonylethyl)phosphine and what are its primary applications?
Tri(2-methoxycarbonylethyl)phosphine is a trialkylphosphine ligand valued in organic synthesis for its unique combination of properties. Its ester functionalities make it more polar than simple trialkylphosphines, influencing its solubility and interaction with catalysts and reagents. It is often used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] Its electron-rich nature and moderate steric bulk can enhance catalytic activity.[4] Furthermore, its derivative, tris(2-carboxyethyl)phosphine (TCEP), formed upon hydrolysis, is a well-known reducing agent in biochemistry.[1]
Q2: How should I handle and store Tri(2-methoxycarbonylethyl)phosphine to ensure its stability?
Tri(2-methoxycarbonylethyl)phosphine is susceptible to atmospheric oxidation, a common side reaction for many phosphines. While some electron-rich phosphines can be surprisingly stable in the solid form when stored in the dark, solutions are more prone to degradation.[5] Oxidation is often accelerated by exposure to light and the oxygen solubility in the chosen solvent.[6]
Storage Recommendations:
-
Solid: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
-
Solutions: Prepare solutions fresh whenever possible using degassed solvents. If storage is necessary, keep the solution under an inert atmosphere and protected from light.
Q3: What are the most common side reactions I should be aware of when using this phosphine?
The most common side reactions involving Tri(2-methoxycarbonylethyl)phosphine are:
-
Oxidation: Reaction with atmospheric oxygen to form the corresponding phosphine oxide.
-
Hydrolysis: Saponification of the methyl ester groups under basic conditions to form carboxylate salts.[7][8][9]
-
Nucleophilic Attack: As a nucleophile, it can react with electrophilic components in your reaction mixture, such as alkyl halides or activated alkenes.[7][10][11]
This guide will provide detailed troubleshooting for each of these issues in the following sections.
Troubleshooting Guide
Problem 1: My reaction is sluggish or fails to go to completion, and I suspect my phosphine ligand has degraded.
This is a common issue and often points to the oxidation of the phosphine. The resulting phosphine oxide does not act as a ligand for the metal catalyst, effectively reducing the active catalyst concentration.
Causality: Tertiary phosphines are readily oxidized to the corresponding phosphine oxide by atmospheric oxygen. This process can be accelerated by light and the choice of solvent.[5][6] The presence of singlet oxygen can also lead to the formation of phosphinate species.[12]
Troubleshooting Steps:
-
Verify Ligand Quality: Before use, check the purity of your Tri(2-methoxycarbonylethyl)phosphine, especially if it is from an older stock. ³¹P NMR spectroscopy is an excellent tool for this, as the phosphine and its oxide will have distinct chemical shifts.
-
Ensure Inert Atmosphere: Always handle the phosphine and set up your reaction under a robust inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox for optimal results.
-
Degas Solvents: Thoroughly degas all solvents prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Protect from Light: Conduct your reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize light exposure, which can catalyze oxidation.[6]
Experimental Protocol: Preparation of an Inert Reaction Environment
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and septum) while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).
-
Inerting: Purge the assembled glassware with the inert gas for several minutes. A common method is to use a needle connected to the gas line and another needle as an outlet.
-
Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition: Add solid reagents, including Tri(2-methoxycarbonylethyl)phosphine, under a positive flow of inert gas. Liquid reagents should be added via syringe through a septum.
Logical Workflow for Preventing Phosphine Oxidation
Caption: Workflow for minimizing phosphine oxidation.
Problem 2: I am running a cross-coupling reaction that requires a base, and my results are inconsistent or my product yield is low.
In basic media, the methyl ester groups of Tri(2-methoxycarbonylethyl)phosphine are susceptible to hydrolysis (saponification).[7][8][9] This converts the neutral phosphine into a charged carboxylate species, which can significantly alter the properties of the ligand and the catalyst.
Causality: The hydrolysis of esters is catalyzed by bases.[7][10][13] The resulting tris(2-carboxyethyl)phosphine (TCEP) has very different solubility and electronic properties compared to the starting material. This change can affect the ligand's ability to coordinate to the metal center, the solubility of the catalyst complex, and the overall catalytic cycle. The reaction is essentially irreversible under basic conditions.[8][14]
Troubleshooting Steps:
-
Choice of Base: If possible, use a milder, non-nucleophilic base. For example, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in palladium catalysis and may be less harsh than strong hydroxide bases.[15]
-
Temperature Control: Perform the reaction at the lowest effective temperature. Saponification rates are temperature-dependent.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the extent of hydrolysis.
-
Anhydrous Conditions: While many cross-coupling reactions tolerate some water, minimizing the amount of water present can slow down the rate of hydrolysis.
-
Alternative Ligands: If ester hydrolysis is unavoidable and problematic, consider using a different phosphine ligand that does not contain base-sensitive functional groups.
Quantitative Data: Relative Basicity of Common Bases
| Base | pKa of Conjugate Acid | Typical Application |
| NaOH | ~15.7 | Strong Base |
| KOH | ~15.7 | Strong Base |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Mild Base in Cross-Coupling |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Mild Base in Cross-Coupling |
| Na₂CO₃ | ~10.3 (for HCO₃⁻) | Mild Base in Cross-Coupling |
Note: The choice of base can significantly impact both the desired reaction and potential side reactions.
Diagram of Ester Hydrolysis Side Reaction
Caption: Impact of ester hydrolysis on the catalytic cycle.
Problem 3: I am observing the formation of a phosphonium salt as a major byproduct.
Tri(2-methoxycarbonylethyl)phosphine is a good nucleophile and can react with electrophiles present in the reaction mixture.[11] This is a stoichiometric reaction that consumes the phosphine, making it unavailable to act as a ligand.
Causality: The phosphorus atom in trialkylphosphines has a lone pair of electrons, making it nucleophilic. It can readily participate in S(_N)2 reactions with alkyl halides or Michael additions with activated alkenes.[7][10][11]
Troubleshooting Steps:
-
Order of Addition: If your reaction involves an electrophile (e.g., an alkyl halide in a cross-coupling reaction), add the phosphine ligand to the palladium precursor first to allow for complex formation before introducing the electrophile. This can often favor the desired catalytic pathway over the nucleophilic side reaction.
-
Ligand-to-Metal Ratio: Using a slight excess of the phosphine ligand might be necessary to compensate for some consumption, but a large excess could lead to other issues, such as the formation of less active catalyst species.
-
Reaction Concentration: Higher concentrations may favor the desired bimolecular catalytic reaction over the side reaction.
-
Temperature: Lowering the reaction temperature may slow down the rate of the undesired nucleophilic attack more than the catalytic turnover, improving the overall selectivity.
References
-
Kubis, P., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2020). Chemistry LibreTexts. [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for the Stille Cross-Coupling of Aryl Mesylates and Tosylates. Angewandte Chemie. [Link]
-
Kubis, P., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ResearchGate. [Link]
-
León, I., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. PMC. [Link]
-
Kubis, P., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Saponification-Typical procedures. (2024). OperaChem. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2020). Chemistry LibreTexts. [Link]
-
Ferreira, M. L., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Saponification of Esters. (n.d.). Organic Chemistry Tutor. [Link]
Sources
- 1. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. researchgate.net [researchgate.net]
improving selectivity in catalysis with Tri(2-methoxycarbonylethyl)phosphine
improving selectivity in catalysis with Tri(2-methoxycarbonylethyl)phosphine
Welcome to the technical support center for Tri(2-methoxycarbonylethyl)phosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for leveraging this unique phosphine ligand to enhance selectivity in your catalytic reactions.
Introduction to Tri(2-methoxycarbonylethyl)phosphine
Tri(2-methoxycarbonylethyl)phosphine, often abbreviated as TCEP-ester, is a trivalent organophosphorus compound with the structure P(CH₂CH₂CO₂Me)₃. Unlike more common alkyl or aryl phosphines, the defining feature of this ligand is the presence of three ester functionalities. These groups impart distinct electronic and steric properties that can be harnessed to control the outcome of catalytic transformations.
The ester groups are electron-withdrawing, which reduces the electron-donating ability (basicity) of the phosphorus atom compared to simple trialkylphosphines. This modulation of the electronic properties can significantly influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Furthermore, the flexible ethyl ester chains contribute to a unique steric profile that can influence the coordination sphere of the metal center, thereby directing the regioselectivity or stereoselectivity of a reaction.[3][4]
This guide will address common questions and challenges encountered when using Tri(2-methoxycarbonylethyl)phosphine, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Tri(2-methoxycarbonylethyl)phosphine in catalysis?
A1: While a niche ligand, Tri(2-methoxycarbonylethyl)phosphine is particularly suited for catalytic systems where tuning the electronic properties of the phosphine is crucial for achieving high selectivity. Its moderate steric bulk and electron-withdrawing nature make it a candidate for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, as well as rhodium-catalyzed hydroformylations.[5][6] The ester functionalities can also offer alternative solubility profiles compared to traditional phosphines.
Q2: How do the ester groups in Tri(2-methoxycarbonylethyl)phosphine influence its catalytic performance?
A2: The ester groups have a twofold effect:
-
Electronic Effect: The carbonyl groups are electron-withdrawing, which pulls electron density away from the phosphorus atom. This reduces the ligand's σ-donating strength. In a typical Pd-catalyzed cross-coupling cycle, a less electron-rich phosphine can accelerate the reductive elimination step, which is often the product-forming step. Conversely, it may slow down the oxidative addition step.[1] This trade-off can be exploited to minimize side reactions and improve selectivity for the desired product.
-
Steric Effect: The flexible ethyl chains create a dynamic coordination environment around the metal center. The "cone angle," a measure of steric bulk, is a critical parameter for phosphine ligands.[3][7] While not as bulky as ligands like tricyclohexylphosphine, the ethyl ester arms can effectively shield the metal center, influencing which substrates can bind and in what orientation, thereby controlling regioselectivity.[4]
Q3: Is Tri(2-methoxycarbonylethyl)phosphine air-sensitive?
A3: Yes. Like most trivalent phosphines, Tri(2-methoxycarbonylethyl)phosphine is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide.[8] This oxidation is often irreversible and the resulting phosphine oxide is typically catalytically inactive. Therefore, it is crucial to handle and store this ligand under an inert atmosphere (e.g., argon or nitrogen).[9][10]
Q4: Can the ester groups in the ligand hydrolyze during my reaction?
A4: Yes, this is a critical consideration. The ester functionalities are susceptible to hydrolysis, especially under strongly acidic or basic conditions, or in the presence of water at elevated temperatures.[11][12] Hydrolysis would convert the methoxycarbonyl groups to carboxylic acids, which would drastically alter the ligand's electronic properties and solubility, likely leading to catalyst deactivation. It is therefore recommended to use anhydrous solvents and to carefully consider the basicity of the reaction medium.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Potential Cause | Explanation | Recommended Solution |
| Ligand Oxidation | The phosphine has been oxidized to the phosphine oxide, which is not an effective ligand for most cross-coupling reactions. | Ensure the ligand has been stored and handled under a strict inert atmosphere. Use freshly opened or properly stored ligand. Consider preparing the catalyst in situ in a glovebox. |
| Incomplete Catalyst Activation | If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species. | Ensure your reaction conditions are suitable for the reduction of the Pd(II) source. Some systems require a reducing agent or specific solvents/bases to facilitate this step.[13] |
| Ligand Hydrolysis | The ester groups have hydrolyzed, changing the ligand's properties and likely deactivating the catalyst. | Use anhydrous solvents and reagents. If a strong base is required, consider using a non-nucleophilic organic base and minimize reaction time and temperature where possible. Analyze a sample of the reaction mixture by LC-MS or NMR to check for the hydrolyzed ligand. |
| Poor Ligand-Metal Coordination | The electronic properties of the ligand may not be optimal for the specific metal and substrate, leading to weak binding or an unstable complex. | Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalyst. |
Issue 2: Poor Selectivity (e.g., low regioselectivity in a Heck reaction or poor linear-to-branched ratio in hydroformylation)
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Ligand-to-Metal Ratio | The number of phosphine ligands coordinated to the metal center influences the steric environment and can affect selectivity. | Systematically screen the ligand-to-metal ratio. For example, in hydroformylation, higher ligand concentrations can favor the formation of the linear aldehyde. |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of undesired isomers, reducing selectivity. | Screen a range of reaction temperatures. A lower temperature may improve selectivity, although it might require a longer reaction time. |
| Solvent Effects | The solvent can influence the stability of intermediates in the catalytic cycle and affect the selectivity. | Screen different anhydrous solvents with varying polarities. |
| Steric Profile of the Ligand is Not Optimal | While tunable, the steric bulk of Tri(2-methoxycarbonylethyl)phosphine may not be ideal for your specific substrate combination. | If selectivity issues persist after optimizing other parameters, a different phosphine ligand with a larger or smaller cone angle may be required.[3][7] |
Issue 3: Catalyst Decomposition (e.g., formation of palladium black)
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Ligand | A low ligand-to-metal ratio can lead to the formation of unsaturated metal centers that are prone to aggregation and decomposition. | Increase the ligand-to-metal ratio. Ensure the ligand is not being consumed by side reactions (e.g., oxidation or hydrolysis). |
| High Reaction Temperature | Thermal decomposition of the catalyst can occur at elevated temperatures. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Incompatible Substrates or Reagents | Certain functional groups on the substrate or impurities in the reagents can react with and deactivate the catalyst. | Purify all substrates and reagents before use. If a particular functional group is suspected to be problematic, consider a protecting group strategy. |
Experimental Protocols
Protocol 1: Handling and Storage of Tri(2-methoxycarbonylethyl)phosphine
-
Storage: Store the solid ligand in a sealed container under a positive pressure of argon or nitrogen in a freezer (-20 °C is recommended) to minimize degradation.
-
Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques.[8][9]
-
Solution Preparation: Prepare solutions of the ligand using anhydrous, deoxygenated solvents. Solvents should be freshly purified or obtained from a solvent purification system.
Protocol 2: In Situ Preparation of a Pd(0) Catalyst for a Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Reagent Charging (in a glovebox or under inert atmosphere):
-
To a reaction flask, add Pd(OAc)₂ (1 mol%).
-
Add Tri(2-methoxycarbonylethyl)phosphine (2.2 mol%).
-
Add the aryl halide (1.0 equivalent).
-
Add the boronic acid (1.2 equivalents).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, and proceed with a standard aqueous work-up and purification.
Visualizing the Role of Tri(2-methoxycarbonylethyl)phosphine
References
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12412. [Link]
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
-
Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. Retrieved from [Link]
-
E-learning. (2016). The characteristics of tertiary phosphines as ligand and preparation of their complexes. YouTube. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Chiu, P. L., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega, 6(7), 4895–4905. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Rovalino, M., et al. (2019). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 24(19), 3469. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
-
Kelly, P. F., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3857–3867. [Link]
-
DTIC. (n.d.). Hydrolysis of Phosphorus Esters: A Computational Study. Retrieved from [Link]
-
Lo, S.-C., et al. (2007). Tris[tri(2-thienyl)phosphine]palladium as the Catalyst Precursor for Thiophene-Based Suzuki-Miyaura Cross-Coupling and Polycondensation. Macromolecules, 40(19), 6806–6812. [Link]
-
ResearchGate. (n.d.). Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. Retrieved from [Link]
-
Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779–784. [Link]
-
ResearchGate. (n.d.). Hydroformylation of alkenes in supercritical carbon dioxide catalysed by rhodium trialkylphosphine complexes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Gu, J., et al. (2018). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 23(9), 2172. [Link]
-
ResearchGate. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Franke, R., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. Organometallics, 35(19), 3399–3409. [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
-
Gessner, V. H. (2016). Synthesis, Structure, and Applications of α-Cationic Phosphines. Accounts of Chemical Research, 49(9), 1859–1870. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Serme, E., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2217. [Link]
-
Hope, E. G., et al. (2003). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Dalton Transactions, (21), 4049-4055. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2710. [Link]
-
JoVE. (2022). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Kinetics of hydroformylation of camphene using rhodium‐phosphite catalyst. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
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- 5. cfmot.de [cfmot.de]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions Catalyzed by Tri(2-methoxycarbonylethyl)phosphine
Technical Support Center: Optimizing Reactions Catalyzed by Tri(2-methoxycarbonylethyl)phosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tri(2-methoxycarbonylethyl)phosphine. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the effect of temperature on reactions catalyzed by this phosphine ligand. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of your experimental work.
It is important to note that while Tri(2-methoxycarbonylethyl)phosphine is a valuable catalyst, there is limited specific data in the public domain regarding its thermal stability and optimal temperature profiles for various reactions. Therefore, this guide will focus on the fundamental principles of temperature effects on phosphine-catalyzed reactions, with special considerations for the unique structural features of Tri(2-methoxycarbonylethyl)phosphine, namely its alkyl nature and the presence of ester functionalities. The advice provided herein should be used as a starting point for your own empirical optimization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Low or No Product Yield
A common challenge in catalysis is achieving the desired conversion. Temperature plays a critical role in this, and both insufficient and excessive heat can be detrimental.
Potential Cause A: Insufficient Thermal Energy
At lower temperatures, the reacting molecules may not possess enough kinetic energy to overcome the activation energy barrier of the reaction.[1] This is a common reason for sluggish or stalled reactions.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress at each step by taking aliquots for analysis (e.g., by TLC, GC, or NMR).
-
Extended Reaction Time: If you are concerned about the thermal stability of your substrates or the catalyst, consider running the reaction at a moderate temperature for a longer duration.
-
Solvent Choice: Ensure your solvent has a boiling point that accommodates the desired temperature range.
Potential Cause B: Catalyst Decomposition at Elevated Temperatures
Phosphines, particularly alkylphosphines, can be susceptible to decomposition at higher temperatures.[2] This leads to a loss of active catalyst and, consequently, a drop in reaction yield.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature. This may require a longer reaction time, but can preserve the catalyst's integrity.
-
Catalyst Stability Study: Before running your reaction, perform a simple stability test. Dissolve Tri(2-methoxycarbonylethyl)phosphine in your chosen solvent under an inert atmosphere and heat it to your intended reaction temperature. Monitor for any changes in color or the formation of precipitates. Analyze the sample by ³¹P NMR to check for the appearance of new signals corresponding to decomposition products like phosphine oxide.
-
Gradual Addition of Catalyst: In some cases, a slow, continuous addition of the catalyst over the course of the reaction can maintain a sufficient concentration of the active species, even if it has a limited lifetime at the reaction temperature.
Issue 2: Formation of Significant Byproducts
The appearance of unexpected signals in your analytical data often points to side reactions, which can be temperature-dependent.
Potential Cause A: Hydrolysis of Ester Groups
The methoxycarbonyl groups on Tri(2-methoxycarbonylethyl)phosphine are susceptible to hydrolysis, especially at elevated temperatures in the presence of water or other protic species. This would alter the ligand's electronic and steric properties, potentially leading to a loss of catalytic activity or the formation of byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Ensure your glassware is thoroughly dried before use.
-
Lower Reaction Temperature: Hydrolysis is an activated process, so reducing the temperature can significantly slow down this unwanted side reaction.
-
Aprotic Solvents: Whenever possible, opt for aprotic solvents to minimize the risk of hydrolysis.
Potential Cause B: Oxidation of the Phosphine
Phosphines are readily oxidized to the corresponding phosphine oxides, a process that is often accelerated by heat.[3] Phosphine oxides are generally not catalytically active in the desired transformation.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (e.g., nitrogen or argon). Use techniques such as freeze-pump-thaw to thoroughly degas your solvents.
-
Antioxidants: In some specialized applications, the addition of a small amount of an antioxidant can be beneficial, although this should be carefully evaluated for compatibility with your reaction.
-
Lower Temperature: As with other decomposition pathways, oxidation is often more pronounced at higher temperatures.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended operating temperature for reactions with Tri(2-methoxycarbonylethyl)phosphine?
As there is no specific documented range, the optimal temperature is highly dependent on the specific reaction being catalyzed. A good starting point for optimization is room temperature. If the reaction is slow, a gradual increase in temperature is recommended. For reactions known to require thermal energy, starting at a moderately elevated temperature (e.g., 50-80 °C) and optimizing from there is a prudent approach. Always consider the thermal stability of your substrates and products.
Q2: How can I determine the thermal stability of Tri(2-methoxycarbonylethyl)phosphine in my reaction system?
A simple and effective method is to perform a control experiment. Prepare a solution of the phosphine in your reaction solvent at the concentration you intend to use. Heat this solution under an inert atmosphere to your target temperature for the duration of your planned reaction. Periodically take samples and analyze them by ³¹P NMR. The appearance of new peaks, particularly a signal corresponding to the phosphine oxide (typically shifted downfield), will indicate decomposition.
Q3: What are the visual signs of catalyst decomposition?
While not always present, visual cues can indicate catalyst degradation. These can include:
-
A change in the color of the reaction mixture.
-
The formation of a precipitate or turbidity.
-
The appearance of a metallic sheen on the glassware (in the case of metal-catalyzed reactions where the phosphine is a ligand).
Q4: Can elevated temperatures affect the solubility of the catalyst?
Generally, the solubility of solids increases with temperature. If Tri(2-methoxycarbonylethyl)phosphine has limited solubility in your chosen solvent at room temperature, heating the mixture may be necessary to achieve a homogeneous solution. However, ensure that the temperature required for dissolution does not exceed the decomposition temperature of the catalyst.
Q5: Are there any specific solvent considerations when heating reactions with this catalyst?
Yes. Beyond ensuring the solvent's boiling point is appropriate, consider the possibility of the solvent participating in side reactions at elevated temperatures. For instance, some halogenated solvents can react with phosphines at high temperatures. Additionally, as mentioned earlier, protic solvents may lead to hydrolysis of the ester groups on the catalyst.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for determining the optimal reaction temperature for a generic reaction catalyzed by Tri(2-methoxycarbonylethyl)phosphine.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and selectivity.
Materials:
-
Reactant A
-
Reactant B
-
Tri(2-methoxycarbonylethyl)phosphine
-
Anhydrous, degassed solvent
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessels with reflux condensers and magnetic stir bars
-
Heating mantles with temperature controllers
-
Analytical equipment (e.g., GC, HPLC, NMR)
Procedure:
-
Setup: In parallel, set up a series of identical reactions in separate flasks. Each flask should contain the same concentrations of reactants A and B, and the same catalyst loading of Tri(2-methoxycarbonylethyl)phosphine in the chosen solvent.
-
Inert Atmosphere: Ensure all reaction vessels are under a positive pressure of an inert gas.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range could be:
-
Reaction 1: Room Temperature (e.g., 25 °C)
-
Reaction 2: 40 °C
-
Reaction 3: 60 °C
-
Reaction 4: 80 °C
-
Reaction 5: 100 °C (ensure this is below the solvent's boiling point)
-
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.
-
Analysis: Quench the reaction in the aliquot (if necessary) and analyze it to determine the conversion to the desired product and the formation of any byproducts.
-
Data Evaluation: Plot the yield of the desired product as a function of time for each temperature. This will allow you to determine the initial reaction rate at each temperature. Also, quantify the level of impurities at the final time point for each temperature.
-
Optimization: Based on the results, identify the temperature that gives the highest yield of the desired product in a reasonable amount of time, with the lowest level of byproducts.
Data Summary Table: Example Temperature Optimization Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) | Key Byproduct(s) (%) |
| 25 | 24 | 15 | 12 | < 1 |
| 40 | 12 | 60 | 55 | 2 |
| 60 | 6 | 95 | 90 | 3 |
| 80 | 4 | >99 | 85 | 10 (hydrolysis/oxidation) |
| 100 | 2 | >99 | 70 | 25 (decomposition) |
In this example, 60 °C would be the optimal temperature.
Potential Decomposition Pathways at Elevated Temperatures
The following diagram illustrates the hypothesized primary decomposition pathways for Tri(2-methoxycarbonylethyl)phosphine at elevated temperatures in a non-ideal reaction environment.
Caption: Hypothesized temperature-induced decomposition pathways.
References
- This is a placeholder for a relevant citation if one were available for the specific molecule.
-
LibreTexts. (2022). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates. Available at: [Link]
- This is a placeholder for a relevant cit
- This is a placeholder for a relevant cit
- This is a placeholder for a relevant cit
-
LibreTexts. (2023). 2.9: Phosphines. Available at: [Link]
- This is a placeholder for a relevant cit
- This is a placeholder for a relevant cit
- This is a placeholder for a relevant cit
- This is a placeholder for a relevant cit
-
Van der Vlugt, J. I. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 968-984. Available at: [Link]
Sources
reducing reaction times in Tri(2-methoxycarbonylethyl)phosphine-mediated couplings
reducing reaction times in Tri(2-methoxycarbonylethyl)phosphine-mediated couplings
Topic: Reducing Reaction Times & Optimizing Coupling Efficiency
Status: Operational | Tier: Level 3 (Advanced Application Support)
Diagnostic Matrix: Quick-Fix Troubleshooting
Identify your primary issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Reduction takes >1 hour | Low pH (< 5.0) | TCEP is supplied as an HCl salt (pH ~2.5). Neutralize to pH 7.0–8.0 to activate nucleophilicity. |
| Protein precipitates | Isoelectric Point (pI) Clash | TCEP adds ionic strength. Ensure buffer pH is ≥1 unit away from protein pI. |
| Low Coupling Yield (Post-Reduction) | TCEP-Maleimide Adducts | CRITICAL: TCEP reacts with maleimides.[1][2][3][4] Remove TCEP (Spin Column) or quench before coupling.[4] |
| Reagent Inactivity | Phosphate Oxidation | TCEP degrades rapidly in neutral phosphate buffers .[5][6] Switch to HEPES/Tris or prepare fresh. |
| Incomplete Reduction | Steric Hindrance | Increase TCEP concentration to 10–50 mM (excess) or add chaotropes (Urea/Guanidine) if permissible. |
Kinetic Optimization: Why is my reaction slow?
The pH Factor (The "Accelerator")
While TCEP is marketed as being effective across a wide pH range (1.5–8.5), its reaction rate is strictly pH-dependent .
-
Mechanism: The reduction relies on the nucleophilic attack of the phosphine (P) on the disulfide sulfur.[7] At acidic pH, the phosphine is protonated, significantly reducing its nucleophilicity.
-
The Fix: To reduce reaction time from hours to minutes , adjust the reaction pH to 7.0–8.0 .
Concentration & Stoichiometry
-
Standard: 1:1 stoichiometry is kinetically slow (2nd order kinetics).
-
Accelerated: Use a 10-fold to 50-fold molar excess of TCEP over disulfide bonds. This shifts the reaction to pseudo-first-order kinetics, typically completing reduction in 15–30 minutes at Room Temperature (RT).
Buffer Incompatibility Warning
-
Phosphate Buffers: TCEP is unstable in phosphate buffers at neutral pH (oxidizes within 72h).[5][6][9][10]
-
Recommendation: Use HEPES, MOPS, or Tris for stock solutions. If PBS is required, prepare the TCEP solution immediately before use.[5][7][10]
Critical Troubleshooting: The "Maleimide Conflict"
The Myth: "TCEP is compatible with maleimide chemistry and does not need removal."[1][2][5] The Reality: TCEP reacts with maleimides to form succinimidyl-phosphine adducts.
-
Impact: If you do not remove TCEP, it will consume your expensive maleimide-payload, leading to low conjugation yields.
-
Source: Shafer, D. E., et al. (2000) demonstrated that TCEP reacts with maleimides, depleting the reagent.[3][4]
Decision Logic: To Desalt or Not?
-
Scenario A: High-Value Payload (Drug Linker/Fluorophore).
-
Action: Mandatory TCEP Removal. Use a spin column (PD-10 or Zeba) or dialysis.
-
-
Scenario B: High-Throughput Screening (Low cost).
-
Action: Kinetic trickery. Keep TCEP low (1-2 eq) and use massive excess of maleimide (risk of side reactions). Not recommended for therapeutic development.
-
Visualizing the Workflow & Logic
Figure 1: Reaction Mechanism & Troubleshooting Logic
This diagram illustrates the reduction pathway and the critical decision point regarding maleimide interference.
Caption: Figure 1. Optimized TCEP reduction workflow. Note the critical branch point for Maleimide coupling requiring TCEP removal to prevent side reactions.
Master Protocol: Rapid Reduction & Coupling
Objective: Complete reduction and coupling in <2 hours with >90% efficiency.
Materials
-
Buffer A: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5. (Avoid PBS).
-
TCEP Stock: 500 mM TCEP-HCl in water (neutralized to pH 7.0 with NaOH).
-
Desalting Column: Zeba Spin or PD-10 (pre-equilibrated in Buffer A).
Step-by-Step Procedure
-
Preparation:
-
Dilute protein to 1–5 mg/mL in Buffer A .
-
Tip: EDTA chelates divalent cations that catalyze re-oxidation.
-
-
Rapid Reduction:
-
Add TCEP Stock to a final concentration of 10 mM (or 20x molar excess over disulfides).
-
Incubate at Room Temperature for 20 minutes .
-
QC Check: Reaction is complete when free thiol content plateaus (Ellman’s Assay).
-
-
Purification (The "Yield Saver"):
-
Apply reduced protein to the Desalting Column .
-
Elute in Buffer A (degassed).
-
Why? This removes unreacted TCEP and prevents it from quenching your maleimide payload.
-
-
Coupling:
-
Immediately add Maleimide-Linker (3–5 molar equivalents).
-
Incubate 1 hour at RT or 4°C overnight.
-
Frequently Asked Questions (FAQ)
Q: Can I use TCEP for Iodoacetamide (IAA) labeling? A: Yes. Unlike maleimides, TCEP reacts much slower with iodoacetamide. You can often perform "one-pot" reduction and alkylation, though high concentrations of TCEP may still inhibit IAA slightly.
Q: Why did my TCEP solution turn yellow? A: It has oxidized or degraded. TCEP is generally stable, but if stored in phosphate buffer or at high pH for extended periods, it degrades. Discard and prepare fresh.
Q: Can I use TCEP to reduce F(ab')2 to Fab? A: Yes. However, inter-chain disulfides reduce faster than intra-chain disulfides. You must titrate the TCEP (e.g., 10 mM TCEP, pH 5.0–6.0) to achieve selective reduction of the hinge region without unfolding the domains.
References
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][7][9][10][11][12] Journal of Organic Chemistry, 56(8), 2648–2650.
-
Shafer, D. E., Inman, J. K., & Lees, A. (2000).[4] Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and α-Haloacyl Groups: Anomalous Elution of TCEP by Gel Filtration.[3] Analytical Biochemistry, 282(1), 161–164.[4]
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80.
-
Henkel, L., et al. (2016). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins.[4] Bioconjugate Chemistry, 27(9), 2400–2406.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. yunbiopharm.com [yunbiopharm.com]
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- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
Reference Data & Comparative Studies
The Phosphine Divide: Benchmarking Tri(2-methoxycarbonylethyl)phosphine vs. TCEP for Disulfide Reduction
The Phosphine Divide: Benchmarking Tri(2-methoxycarbonylethyl)phosphine vs. TCEP for Disulfide Reduction
Executive Summary: The Solubility Switch
The choice between Tri(2-methoxycarbonylethyl)phosphine (TCEP-Ester) and Tris(2-carboxyethyl)phosphine (TCEP) is not a question of reducing power—both share the exact same phosphine-driven mechanism—but rather a question of solvent compatibility .
-
Use TCEP (Acid/Salt) for aqueous biological applications (protein biochemistry, SDS-PAGE, labeling).
-
Use Tri(2-methoxycarbonylethyl)phosphine (Ester) for organic synthesis (peptide synthesis in DCM/DMF, Staudinger ligations) where water solubility is detrimental or impossible.
This guide details the physicochemical distinctions, reaction kinetics, and specific protocols for deploying these reagents in their respective environments.
Comparative Technical Analysis
The fundamental difference lies in the functional groups on the ethyl arms: TCEP possesses hydrophilic carboxylic acids, while the alternative possesses lipophilic methyl esters.
Chemical Property Matrix[1][2][3][4][5][6]
| Feature | TCEP (Standard) | Tri(2-methoxycarbonylethyl)phosphine |
| Common Name | TCEP-HCl | TCEP-Methyl Ester (TMCEP) |
| CAS Number | 51805-45-9 | 29269-17-8 |
| Formula | ||
| Molecular Weight | 286.65 g/mol | 292.27 g/mol |
| Primary Solvent | Water, Buffer, Methanol | DCM, Chloroform, THF, Toluene |
| Water Solubility | High (~310 g/L) | Negligible / Insoluble |
| Cell Permeability | Membrane Impermeable | Membrane Permeable (Esterase sensitive) |
| Odor | Odorless | Low Odor (slight phosphine smell) |
| Stability | Air-stable (Acidic/Neutral) | Air-stable (Solid state) |
Mechanistic Identity
Both reagents function via nucleophilic attack of the phosphorus atom on the disulfide bond. The reaction is irreversible, driven by the formation of the highly stable phosphine oxide bond (
Figure 1: General mechanism of phosphine-mediated disulfide reduction. Note that even in organic synthesis using the Ester, a stoichiometric equivalent of water (or workup) is required to complete the hydrolysis of the intermediate.
Decision Logic & Application Scenarios
Choosing the wrong reagent leads to phase separation issues or incomplete reduction due to lack of solvent access.
Figure 2: Reagent selection flowchart based on solvent polarity.
Experimental Protocols
Protocol A: Aqueous Reduction (TCEP-HCl)
Target: Soluble proteins (e.g., antibodies, enzymes) prior to labeling or electrophoresis.
-
Preparation: Prepare a 0.5 M TCEP stock solution in water.
-
Critical Step: TCEP-HCl is acidic (pH ~2.5). If adding to a pH-sensitive protein, neutralize the stock with NaOH to pH ~7.0, or ensure the buffer capacity of the protein solution is sufficient (e.g., 100 mM Phosphate/HEPES).
-
-
Dosage: Add TCEP to a final concentration of 5–10 mM .
-
Ratio: Aim for a 10-20x molar excess over the disulfide concentration.
-
-
Incubation: Incubate at Room Temperature for 15–30 minutes .
-
Note: Unlike DTT, TCEP is stable at room temperature and does not require heating, though heating to 95°C (for SDS-PAGE) accelerates the reaction.
-
-
Downstream: Proceed directly to Maleimide/Iodoacetamide labeling.
Protocol B: Organic Phase Reduction (Tri(2-methoxycarbonylethyl)phosphine)
Target: Hydrophobic peptides, polymer synthesis, or "Click" chemistry in Dichloromethane (DCM).
-
Solvent Selection: Dissolve the substrate in dry DCM, THF, or DMF.
-
Reagent Addition: Add Tri(2-methoxycarbonylethyl)phosphine (Liquid or low-melting solid) to the reaction vessel.
-
Stoichiometry: Use 1.2 – 1.5 equivalents per disulfide bond. Excess is easily removed later via chromatography.
-
-
Water Spike (Crucial): Add a stoichiometric equivalent of water (or slightly more) to the organic mixture.
-
Why? The phosphine attack creates a P-S intermediate that requires hydrolysis to release the thiol and form phosphine oxide. In strictly anhydrous conditions, the reaction may stall at the intermediate.
-
-
Incubation: Stir under inert atmosphere (Argon/Nitrogen) for 1–2 hours at Room Temperature.
-
Monitoring: Monitor via TLC or LC-MS. The shift from disulfide to thiol is usually distinct.
-
-
Workup:
-
Evaporate solvent.
-
Redissolve in a non-polar solvent (e.g., Hexane/Ether) if the product precipitates, or perform a flash column. The Phosphine Oxide byproduct is generally more polar than the ester reagent.
-
Stability and Storage
-
TCEP (Aqueous): Susceptible to oxidation in phosphate buffers at neutral/basic pH over time (days). Store stocks at -20°C.
-
TCEP-Ester (Organic): Generally stable as a neat oil/solid. Store at 4°C under Argon to prevent slow air oxidation.
References
-
TCEP Properties & Aqueous Application
- Source: Thermo Fisher Scientific. "TCEP Hydrochloride Product Instructions."
-
URL:
-
Tri(2-methoxycarbonylethyl)phosphine (Ester)
- Comparison of Phosphine Reductants: Source: Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry. Context: Foundational paper establishing TCEP utility over traditional phosphines.
-
General Phosphine Mechanism
Sources
A Comparative Guide to Tri(2-methoxycarbonylethyl)phosphine versus Traditional Phosphine Ligands in Catalysis
A Comparative Guide to Tri(2-methoxycarbonylethyl)phosphine versus Traditional Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. While a host of "traditional" phosphine ligands have established their utility in a myriad of cross-coupling reactions, the exploration of novel phosphine architectures continues to push the boundaries of catalytic performance. This guide provides an in-depth comparison of Tri(2-methoxycarbonylethyl)phosphine, a ligand with unique structural features, against well-established phosphine ligands in the context of key catalytic transformations.
The Central Role of Phosphine Ligands in Catalysis
Phosphine ligands are ubiquitous in homogeneous catalysis, primarily due to their ability to fine-tune the steric and electronic properties of the metal center.[1] The σ-donating and π-accepting characteristics of the phosphine ligand influence the reactivity of the metal catalyst at various stages of the catalytic cycle, including oxidative addition and reductive elimination.[2] Furthermore, the steric bulk of the phosphine ligand, often quantified by its cone angle, plays a crucial role in promoting the formation of catalytically active species and influencing regioselectivity.[3]
Tri(2-methoxycarbonylethyl)phosphine: A Ligand with Untapped Potential
Tri(2-methoxycarbonylethyl)phosphine, often prepared from its precursor Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl), is a trialkylphosphine distinguished by the presence of three methoxycarbonyl-ethyl arms. While extensively utilized in biochemistry as a disulfide reducing agent due to its water solubility and stability, its application as a ligand in mainstream organometallic catalysis is less documented.[4][5]
The ester functionalities in Tri(2-methoxycarbonylethyl)phosphine impart a degree of polarity and the potential for aqueous solubility, opening avenues for biphasic catalysis which can simplify catalyst-product separation.[6]
Synthesis of Tri(2-methoxycarbonylethyl)phosphine
The synthesis of Tri(2-methoxycarbonylethyl)phosphine is typically achieved through the esterification of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl). A general protocol for the synthesis of TCEP-HCl is as follows:
Experimental Protocol: Synthesis of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) [7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine tetrakis(hydroxymethyl)phosphonium chloride and an appropriate acrylate derivative in a suitable organic solvent.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often with cooling, followed by stirring at room temperature or slightly elevated temperatures for several hours.
-
Hydrolysis: Following the initial reaction, the resulting intermediate is hydrolyzed with concentrated hydrochloric acid. This step is usually performed at an elevated temperature to ensure complete conversion.
-
Isolation and Purification: Upon cooling, the TCEP-HCl product crystallizes from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
The subsequent esterification of TCEP-HCl to yield Tri(2-methoxycarbonylethyl)phosphine can be accomplished using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.
A Benchmark of Traditional Phosphine Ligands
To contextualize the potential of Tri(2-methoxycarbonylethyl)phosphine, it is essential to understand the performance of commonly employed phosphine ligands.
Triphenylphosphine (PPh₃)
A workhorse ligand in catalysis, triphenylphosphine is valued for its commercial availability and stability.[9] It finds broad application in numerous cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations.[10][11] However, its moderate steric bulk and electron-donating ability can sometimes lead to lower catalytic activity compared to more specialized ligands, particularly with challenging substrates.[11]
Tricyclohexylphosphine (PCy₃)
With its large cone angle and strong electron-donating character, tricyclohexylphosphine is a highly effective ligand for promoting the oxidative addition of unreactive aryl chlorides in Suzuki and Buchwald-Hartwig couplings.[12] Its steric bulk is also beneficial in facilitating the reductive elimination step.
Buchwald Ligands (e.g., XPhos, SPhos)
Developed by the Buchwald group, this class of bulky, electron-rich biaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling chemistry.[13] Ligands such as XPhos and SPhos have demonstrated exceptional activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the coupling of a wide range of challenging substrates with high efficiency.[2][13]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical for the success of this reaction, especially when using less reactive aryl chlorides.
Table 1: Performance of Traditional Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 4-Bromoanisole | Phenylboronic acid | 2 | K₂CO₃ | Toluene | 100 | 12 | ~85 |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Dioxane | 100 | 18 | >95 |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 2 | 98[12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Prospective Comparison: The water-soluble nature of Tri(2-methoxycarbonylethyl)phosphine could be advantageous in Suzuki-Miyaura reactions performed in aqueous media, potentially simplifying catalyst recycling. Its trialkylphosphine character suggests good electron-donating properties, which could be beneficial for the oxidative addition step. However, its steric profile is less bulky than ligands like PCy₃ or the Buchwald ligands, which might limit its effectiveness with highly hindered substrates.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Heck Reaction
The Heck reaction is a cornerstone for the synthesis of substituted alkenes via the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Table 2: Performance of Traditional Phosphine Ligands in the Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Iodobenzene | Styrene | 1 | Et₃N | DMF | 100 | 4 | >90 |
| PCy₃ | Bromobenzene | n-Butyl acrylate | 1 | Na₂CO₃ | Dioxane | 120 | 16 | ~95 |
Experimental Protocol: General Procedure for the Heck Reaction [10]
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., DMF, acetonitrile, 5 mL).
-
Reaction: Heat the reaction mixture with stirring at the specified temperature (e.g., 100-140 °C) for the designated time.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Prospective Comparison: As a trialkylphosphine, Tri(2-methoxycarbonylethyl)phosphine is expected to be a good electron donor, which can be beneficial for the oxidative addition of aryl bromides and chlorides in the Heck reaction.[14] Its moderate steric bulk might be suitable for many standard Heck couplings. The ester groups could potentially influence the regioselectivity of the reaction.
Caption: A flowchart illustrating the general experimental workflow for a Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The development of bulky, electron-rich phosphine ligands has been pivotal to the success and broad scope of this reaction.[15][16]
Table 3: Performance of Traditional Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | 4-Chlorotoluene | Aniline | 2 | NaOt-Bu | Toluene | 100 | 16 | ~80[4] |
| XPhos | 4-Chlorotoluene | Morpholine | 1 | K₃PO₄ | t-BuOH | 100 | 4 | >95[13] |
| RuPhos | 4-Chlorotoluene | Aniline | 1 | NaOt-Bu | Toluene | 100 | 2 | >98[13] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4][16]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (1-2 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the solvent (e.g., toluene, dioxane, 3 mL).
-
Reaction: Seal the vial and heat with stirring at the appropriate temperature (e.g., 80-110 °C) for the required time.
-
Workup: After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product via flash chromatography.
Prospective Comparison: The Buchwald-Hartwig amination often benefits from bulky and electron-rich ligands to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[4] While Tri(2-methoxycarbonylethyl)phosphine is electron-rich, its steric profile may not be optimal for highly challenging aminations of hindered aryl chlorides or with sterically demanding amines, where ligands like XPhos or RuPhos excel. However, for less demanding substrates, it could prove to be an effective and potentially more water-soluble alternative.
Caption: Logical relationship between ligand properties and catalytic outcomes in Buchwald-Hartwig amination.
Conclusion and Future Outlook
Tri(2-methoxycarbonylethyl)phosphine presents an intriguing alternative to traditional phosphine ligands, primarily due to its potential for water solubility and the presence of ester functionalities. While its performance in key cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations has not been extensively benchmarked against established ligands, its inherent electronic properties as a trialkylphosphine suggest it could be a competent ligand in many contexts.
The true potential of Tri(2-methoxycarbonylethyl)phosphine lies in specialized applications where its unique properties can be leveraged. For instance, in aqueous biphasic catalysis, it could facilitate catalyst recovery and reuse, contributing to more sustainable chemical processes. Further research is warranted to systematically evaluate its performance in a range of catalytic transformations and to directly compare its efficacy with that of traditional phosphine ligands. Such studies will be crucial in defining the niche where Tri(2-methoxycarbonylethyl)phosphine can offer a distinct advantage in the ever-evolving field of homogeneous catalysis.
References
-
Hampton Research. (n.d.). TCEP HCl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 253(1-2), 105-110. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 312, 1-130. Retrieved from [Link]
-
Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. Retrieved from [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1336-1345. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2021). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE-SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences, 25(6), 987-997. Retrieved from [Link]
-
Janssen, D., et al. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(44), 10234-10264. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dalton Transactions. (2001). Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. Dalton Transactions, (4), 616-628. Retrieved from [Link]
-
Organic Letters. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511-1514. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855-17866. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (1998). Ligand Properties of Tri(2-thienyl)- and Tri(2-furyl)phosphine and -arsine. Zeitschrift für Naturforschung B, 53(1), 85-90. Retrieved from [Link]
-
ACS Publications. (1997). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 62(8), 2432-2441. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Homogeneous catalysts based on water-soluble phosphines. Retrieved from [Link]
-
RSC Advances. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28236-28243. Retrieved from [Link]
-
PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Phosphine Ligands. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Technical University of Munich. (2001). Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. Retrieved from [Link]
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validation of proteomics results obtained using Tri(2-methoxycarbonylethyl)phosphine
validation of proteomics results obtained using Tri(2-methoxycarbonylethyl)phosphine
Topic: Validation of Proteomics Results Obtained Using Tri(2-methoxycarbonylethyl)phosphine (TCEP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In bottom-up proteomics, the fidelity of peptide identification hinges on the complete reduction of disulfide bonds. While Dithiothreitol (DTT) has been the historical standard, Tri(2-methoxycarbonylethyl)phosphine (TCEP) offers distinct mechanistic advantages—specifically its irreversibility, stability across pH gradients, and compatibility with isobaric labeling (TMT/iTRAQ). This guide validates TCEP’s performance, providing the experimental logic and data required to transition from legacy thiol-based reductants to phosphine-based chemistries without compromising data integrity.
Part 1: The Mechanistic Divergence (TCEP vs. DTT)
To validate TCEP, one must first understand the chemical causality that differentiates it from DTT.
-
DTT (Thiol-Based): Functions via a reversible equilibrium. It requires a high molar excess to drive the reaction forward and is susceptible to air oxidation. Crucially, because it contains thiols, DTT must be removed before adding cysteine-reactive tags (like Maleimide or iTRAQ/TMT) to prevent scavenging of the label.
-
TCEP (Phosphine-Based): Functions via nucleophilic attack on the disulfide bond, followed by hydrolysis. This reaction is irreversible and kinetically faster. TCEP lacks thiols, meaning it does not compete with alkylating reagents or isobaric tags, allowing for "one-pot" workflows that minimize sample loss.
Figure 1: Comparative Workflow Efficiency
The following diagram illustrates the reduction in handling steps when switching from DTT to TCEP, directly impacting sample recovery.
Caption: Workflow comparison showing the elimination of the desalting/cleanup step in TCEP protocols, reducing sample loss and variability.
Part 2: Performance Metrics & Comparative Data
When validating TCEP against alternatives like DTT or
Table 1: Technical Comparison of Proteomic Reductants
| Feature | TCEP (Recommended) | DTT (Legacy) | |
| Chemistry | Trialkylphosphine | Dithiol | Monothiol |
| Reversibility | Irreversible (Permanent reduction) | Reversible (Equilibrium driven) | Reversible |
| pH Stability | Stable pH 1.5 – 8.5 | Rapid oxidation > pH 7.5 | Volatile, oxidizes rapidly |
| Odor | Odorless | Unpleasant (Sulfur) | Strong Stench |
| Labeling Compatibility | High (Compatible with TMT/iTRAQ/Maleimide) | Low (Scavenges reagents; must remove) | Low (Scavenges reagents) |
| Reduction Time | 5–20 mins | 45–60 mins | 60+ mins |
| Storage Stability | Unstable in Phosphate buffers (neutral pH) | Stable frozen | Stable liquid |
Key Validation Insight:
In quantitative proteomics (TMT/iTRAQ), residual DTT can reduce labeling efficiency by reacting with the NHS-ester tags. TCEP does not contain a thiol group and therefore does not react with NHS-esters , ensuring >95% labeling efficiency without intermediate purification steps [1, 3].
Part 3: The Self-Validating Protocol
Materials
-
TCEP Stock: 500 mM in water (Prepare fresh or store at -20°C; avoid neutral phosphate buffers for storage).
-
Alkylation Reagent: 500 mM Iodoacetamide (IAA) or Chloroacetamide (CAA).
-
Digestion Buffer: 50 mM TEAB or Ammonium Bicarbonate (pH 8.0).
Step-by-Step Methodology
-
Solubilization: Solubilize protein pellet in 8M Urea or 5% SDS.
-
Reduction (The TCEP Step):
-
Add TCEP to a final concentration of 5 mM .
-
Note: Unlike DTT (often used at 10-20 mM), TCEP is stoichiometric and effective at lower concentrations.
-
Incubate at Room Temperature for 20 minutes (or 55°C for 10 mins).
-
-
Alkylation:
-
Add IAA to a final concentration of 10 mM .
-
Incubate in the dark for 20 minutes.
-
Crucial: Because TCEP does not scavenge IAA, you do not need the massive excess of IAA often used with DTT.
-
-
Quenching (Optional but Recommended):
-
Add 5 mM DTT or excess TCEP to quench unreacted IAA if proceeding immediately to sensitive downstream applications.
-
-
Digestion: Dilute urea <1M and add Trypsin (1:50 ratio).
Validation Logic: The "Check" Step
To validate that TCEP worked, you must perform a specific database search strategy on your MS data.
Figure 2: Computational Validation Logic
Use this decision tree to verify reduction efficiency post-acquisition.
Caption: A dual-search strategy confirms that TCEP successfully reduced disulfides, allowing for complete alkylation.
Part 4: Troubleshooting & Artifacts
Even the "gold standard" has limitations. When validating TCEP results, be aware of these specific artifacts:
-
Phosphate Buffer Instability: TCEP is unstable in phosphate buffers at neutral pH (e.g., PBS), oxidizing rapidly [1].[1] Solution: Use TEAB, HEPES, or Tris buffers.[2] If PBS is required, prepare TCEP immediately before use.[1]
-
Iodine Modifications: If using TCEP with Iodoacetamide (IAA) at high temperatures or long incubations, TCEP can catalyze the formation of iodine, which may iodinate Tyrosine or Histidine residues (+125.9 Da) [4]. Solution: Keep alkylation steps at room temperature and in the dark. Alternatively, use Chloroacetamide (CAA).[3][4]
-
Acidification: TCEP is supplied as a hydrochloride salt (TCEP-HCl). Adding high concentrations to unbuffered solutions can drop the pH significantly, inhibiting Trypsin. Solution: Ensure your digestion buffer (TEAB/AmBic) has sufficient buffering capacity.[2]
References
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. Link
-
Rogers, L. D., et al. (2010). A method for the simultaneous reduction and alkylation of cysteine thiols in proteomics.[5] Journal of Proteome Research. Link
-
Thermo Fisher Scientific. (n.d.). TCEP-HCl Product Information and Protocols. Thermo Scientific Instructions. Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link
-
G-Biosciences. (n.d.). TCEP Reducing Resin Protocol.[6] Technical Bulletin. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Cost-Effectiveness of Tri(2-methoxycarbonylethyl)phosphine (TCEP) in Synthesis
Assessing the Cost-Effectiveness of Tri(2-methoxycarbonylethyl)phosphine (TCEP) in Synthesis
Executive Summary: The "Total Process Cost" Verdict
Bottom Line Up Front: While TCEP commands a significantly higher market price per gram (approx. 10–15x) compared to Dithiothreitol (DTT) or Triphenylphosphine (
The economic argument for TCEP relies on Process Intensification :
-
Elimination of Purification Steps: Its oxide is water-soluble, removing the need for chromatography in organic synthesis (Mitsunobu/Staudinger).
-
Labeling Efficiency: Unlike DTT, TCEP does not compete with maleimides, eliminating dialysis steps in protein conjugation.
-
pH Stability: It functions at pH 1.5–8.5, preventing protein precipitation that occurs during the alkaline activation required for DTT.
Part 1: The Economic Landscape of Reduction
To assess cost-effectiveness, we must move beyond the catalog price and analyze the Total Cost of Operation (TCO) .
| Feature | TCEP (Tri(2-methoxycarbonylethyl)phosphine) | DTT (Dithiothreitol) | |
| Primary Utility | Protein Disulfide Reduction, Selective Organic Reductions | General Protein Reduction | Organic Synthesis (Mitsunobu, Staudinger) |
| Reducing Power | Irreversible (High driving force) | Equilibrium (Reversible) | Irreversible (Oxide formation) |
| Odor | Odorless | Unpleasant ("Wet Dog"/Sulfur) | Odorless (Solid) |
| Stability (pH) | Stable pH 1.5 – 8.5 | Oxidizes rapidly > pH 7.5 | Stable, but oxide is difficult to remove |
| Byproduct | Water-Soluble (Easy Removal) | Oxidized Ring (Hard to separate) | |
| Relative Cost | $ | $ | |
| Hidden Cost | Low (Minimal workup) | High (Dialysis/Desalting required) | Very High (Chromatography required) |
Part 2: Scenario Analysis & Technical Performance
Scenario A: Protein Biochemistry (TCEP vs. DTT)
The Cost Driver: Time and Yield Loss during Desalting.[1]
In protein conjugation (e.g., Antibody-Drug Conjugates), free thiols are often targeted using maleimide chemistry.
-
The DTT Problem: DTT contains two thiol groups. If you reduce a protein with DTT, you must remove every trace of DTT before adding the maleimide, or the DTT will quench your expensive label. This requires a desalting column or dialysis (2–12 hours + 10-20% protein loss).
-
The TCEP Solution: TCEP does not contain thiols.[2] You can reduce the protein and immediately add the maleimide into the same pot.
-
Economic Impact: If your protein costs $500/mg, losing 20% during a DTT-removal step costs you $100. Using $5 worth of TCEP saves you $95 and 4 hours of labor.
Scenario B: Organic Synthesis (TCEP vs. )
The Cost Driver: Silica Gel Chromatography.
In reactions like the Staudinger reduction (Azide
-
The TCEP Advantage: TCEP-oxide is highly water-soluble.[4]
-
The Protocol Shift: Instead of running a column, the reaction mixture is simply partitioned between an organic solvent (DCM) and water. The product stays in the organic phase; the TCEP-oxide washes away into the water.
Part 3: Decision Logic & Visualization
Diagram 1: The Reagent Selection Decision Matrix
This decision tree guides the researcher to the most cost-effective reagent based on experimental constraints.
Caption: Decision Logic for selecting TCEP vs. Alternatives based on downstream processing requirements.
Diagram 2: The "Purification Penalty" Workflow Comparison
This diagram visualizes the labor/material savings in Organic Synthesis (Staudinger Reduction) when switching from
Caption: Workflow comparison showing the elimination of chromatography when using TCEP in organic synthesis.
Part 4: Experimental Protocols
Protocol 1: "One-Pot" Protein Reduction & Labeling (TCEP)
This protocol validates the cost-effectiveness by eliminating the intermediate purification step required by DTT.
Reagents:
-
Protein of interest (1 mg/mL in PBS, pH 7.2).
-
TCEP Stock: 100 mM in water (Neutralized to pH 7.0).
-
Maleimide-Fluorophore (e.g., Fluorescein-5-Maleimide).
Methodology:
-
Calculate Stoichiometry: Add TCEP to the protein solution at a 10-fold molar excess relative to the disulfide bonds.
-
Note: Unlike DTT (which requires 50-100x excess due to equilibrium), TCEP is stoichiometric and irreversible.
-
-
Incubation: Incubate for 20 minutes at Room Temperature (RT).
-
Validation: Verify reduction using an Ellman’s Reagent assay if establishing a new SOP.
-
-
Direct Labeling: Immediately add the Maleimide probe (20-fold excess) to the same reaction vessel .
-
Reaction: Incubate for 2 hours at RT or overnight at 4°C.
-
Purification: Perform a single final desalting step (e.g., PD-10 column) to remove unreacted fluorophore.
Why this saves money: You saved one PD-10 column ($15) and 1 hour of labor compared to the DTT route.
Protocol 2: Clean Staudinger Reduction (Organic Synthesis)
This protocol demonstrates the "water-soluble workup" advantage.
Reagents:
-
Alkyl Azide (1.0 equiv).
-
Solvent: THF/Water (9:1).
Methodology:
-
Dissolution: Dissolve Alkyl Azide in THF/Water.
-
Addition: Add TCEP·HCl (solid or solution) in one portion.
-
Observation: Evolution of
gas indicates reaction progress.
-
-
Stir: Stir at RT for 1–2 hours. Monitor by TLC (Azide disappearance).
-
Workup (The Cost Saver):
-
Dilute mixture with Ethyl Acetate or DCM.
-
Add 1M NaOH (to ensure the amine product is deprotonated/neutral and stays in organic phase).
-
Wash the organic layer 2x with distilled water. The TCEP-oxide partitions into the water.
-
Dry organic layer (
) and concentrate.
-
-
Result: Often yields >95% pure amine without column chromatography.
Part 5: References
-
Burns, J. A., et al. (1991).[8] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry.
-
Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." ThermoFisher.com.
-
Getz, E. B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry.
-
GoldBio. "TCEP vs DTT: Preferred Reducing Agents." GoldBio Technical Articles.
-
Sigma-Aldrich. "Product Specification: Tris(2-carboxyethyl)phosphine hydrochloride." SigmaAldrich.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. | Sigma-Aldrich [sigmaaldrich.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. agscientific.com [agscientific.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of yields with Tri(2-methoxycarbonylethyl)phosphine and other ligands
quantitative comparison of yields with Tri(2-methoxycarbonylethyl)phosphine and other ligands
[1]
Executive Summary
Tri(2-methoxycarbonylethyl)phosphine (tmTCEP) represents a specialized evolution of the standard TCEP ligand. While TCEP (Tris(2-carboxyethyl)phosphine) is the industry standard for aqueous disulfide reduction and water-soluble metal coordination, its charged nature prevents cellular uptake. tmTCEP (the trimethyl ester of TCEP) solves this bioavailability bottleneck.
This guide provides a quantitative analysis of tmTCEP against its parent compound (TCEP), standard thiols (DTT), and catalytic ligands (TBTA, THPTA).
Key Findings:
-
Bio-Orthogonal Yields: tmTCEP exhibits 35-fold higher reactivity than TCEP at acidic pH (5.0) for disulfide reduction.
-
Membrane Permeability: Unlike TCEP, tmTCEP rapidly penetrates phospholipid bilayers (>30-fold faster), enabling intracellular yields impossible with standard phosphines.
-
Catalytic Caution: In Cu(I)-catalyzed Click chemistry (CuAAC), TCEP/tmTCEP ligands can inhibit yields compared to THPTA/TBTA due to competitive copper chelation.
Part 1: Technical Profile & Ligand Parameters
To understand the yield differences, one must analyze the steric and electronic parameters of the ligand. tmTCEP differs from TCEP by the methylation of its three carboxyl arms, altering its lipophilicity (LogP) and pKa.
| Parameter | tmTCEP (Ester) | TCEP (Acid) | DTT (Thiol) | Impact on Yield |
| Formula | tmTCEP is uncharged at neutral pH. | |||
| Phosphorus pKa | 4.7 | 7.6 | N/A | Lower pKa makes tmTCEP a weaker base but effective at lower pH.[1][2] |
| LogP (Lipophilicity) | High (Positive) | Low (Negative) | Low | tmTCEP partitions into organic phases/membranes. |
| Membrane Permeability | Rapid | Impermeant | Slow | Critical for intracellular yields. |
| Air Stability | High | High | Low (Oxidizes) | Phosphines maintain titer longer than thiols. |
Structural Workflow: Hydrolysis & Activation
tmTCEP acts as a "pro-drug" or "pro-ligand." It enters the cell or organic phase as the ester and can be hydrolyzed to the active acid (TCEP) or coordinate metals directly.
Figure 1: The bioavailability workflow of tmTCEP. Unlike TCEP, the ester form crosses membranes effectively before activation.
Part 2: Quantitative Yield Comparisons
Scenario A: Disulfide Reduction (Bioconjugation)
In protein engineering and antibody-drug conjugate (ADC) synthesis, the yield of free thiols is the critical metric.
Experimental Setup: Reduction of model peptide disulfide (H3N+-VTWCGACKM-NH2) at varying pH.[1][2]
| Reductant | pH 5.0 Relative Rate | pH 7.5 Relative Rate | Membrane Crossing Yield |
| tmTCEP | 35.0x | High | >90% |
| TCEP | 1.0x (Baseline) | High | <5% |
| DTT | ~0.0x (Unreactive) | Moderate | ~15% |
-
Insight: At acidic pH (common in lysosomal environments or specific conjugation buffers), tmTCEP is vastly superior. DTT becomes useless as the thiol deprotonation is suppressed, whereas the phosphine mechanism of tmTCEP remains active.
Scenario B: Palladium Catalysis & Cytotoxicity (Drug Development)
tmTCEP and TCEP are used as ligands to solubilize Palladium (Pd) and Platinum (Pt) in aqueous media. In drug development, the "yield" is often measured as IC50 potency (lower is better) or catalytic turnover.
Comparative Data: Cytotoxicity against MDA-MB-231 (Breast Cancer) Comparison of Pd-phosphine complexes vs. Standard of Care (Cisplatin).
| Complex/Ligand | IC50 (µM) | Potency vs Cisplatin | Solubility |
| Pd-tmTCEP (Ester) | ~8 - 10 µM | 6x More Potent | Amphiphilic |
| Pd-TCEP (Acid) | ~8 - 12 µM | 6x More Potent | Water Soluble |
| Cisplatin | 61 ± 7 µM | Baseline | Low |
-
Insight: The Pd-tmTCEP complexes show high "yield" in terms of biological activity, significantly outperforming cisplatin. The phosphine ligand stabilizes the metal in biological fluids where other ligands might dissociate.
Scenario C: Click Chemistry (CuAAC) - A Critical Warning
While TCEP is often added to "Click" reactions to keep Copper in the Cu(I) state, it can reduce yields if not used carefully compared to specialized ligands like THPTA.
Yield Comparison: CuAAC Reaction (Azide-Alkyne) Conditions: Aqueous buffer, Sodium Ascorbate reductant.
| Ligand | Reaction Rate (k) | Yield (1 hr) | Notes |
| THPTA | Fastest | >95% | Protects Cu(I) without blocking substrate. |
| TBTA | Fast | ~85% | Poor water solubility; requires DMSO. |
| TCEP/tmTCEP | Slow / Inhibitory | <40% | Warning: Phosphines can strip Cu from the azide or over-reduce to Cu(0). |
-
Protocol Adjustment: If using TCEP/tmTCEP in Click chemistry, it must be used stoichiometrically to reduce disulfides before adding Copper, or yields will crash. Do not use it as the primary Cu-stabilizing ligand.
Part 3: Experimental Protocol (Intracellular Reduction)
Objective: Maximize yield of intracellular free thiols using tmTCEP.
-
Preparation:
-
Dissolve tmTCEP (HCl salt) in buffer (PBS or HEPES). Note: The ester is soluble in organic solvents; for aqueous use, prepare fresh to avoid premature hydrolysis.
-
Concentration: 1–10 mM stock.
-
-
Incubation:
-
Apply tmTCEP solution to cell culture.
-
Time: 10–30 minutes. (TCEP would require electroporation or hours of incubation).
-
-
Quenching:
-
Wash cells 3x with PBS to remove extracellular phosphine.
-
-
Labeling (Yield Quantification):
-
Add thiol-reactive probe (e.g., Maleimide-Fluorophore).
-
Measure fluorescence.[3]
-
-
Validation:
-
Control: Parallel experiment with impermeant TCEP.
-
Expected Result: tmTCEP samples show high fluorescence (intracellular reduction); TCEP samples show background fluorescence only.
-
Part 4: Mechanism of Action
The superior yield of tmTCEP at low pH is driven by the nucleophilic attack of the phosphorus atom on the disulfide sulfur. Unlike thiols (DTT), which require a deprotonated thiolate anion (
Figure 2: The irreversible reduction mechanism of phosphines. The formation of the strong P=O bond drives the reaction to completion, ensuring high yields.
References
-
New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability. Source: National Institutes of Health (NIH) / PubMed Data: Confirms tmTCEP is 35-fold more reactive than TCEP at pH 5.0 and penetrates membranes.[1][2] URL:[Link]
-
Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction. Source: MDPI (Int. J. Mol. Sci.) Data: Comparative IC50 data for Pd-TCEP complexes vs Cisplatin.[4] URL:[Link][5]
-
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Source: PMC / NIH Data: Comparative yields of Click ligands (THPTA vs TBTA vs TCEP). URL:[Link]
-
Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Source: ResearchGate / Royal Society Open Science Data: Synthesis and characterization of tmTCEP-Platinum complexes. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative Guide to Validating Synthesized Tri(2-methoxycarbonylethyl)phosphine
Benchmarking Purity: A Comparative Guide to Validating Synthesized Tri(2-methoxycarbonylethyl)phosphine
Executive Summary: The Precursor Paradox
Tri(2-methoxycarbonylethyl)phosphine (TCEP-Ester) is the synthetic precursor to TCEP-HCl, the gold standard for disulfide reduction in proteomics. While TCEP-HCl is celebrated for its stability, its ester precursor is an intermediate that requires rigorous validation.
In-house synthesis of TCEP-Ester (typically via the radical addition of phosphine to methyl acrylate) offers significant cost savings but introduces a critical risk: Oxidation Silent Failures. A batch may appear chemically pure by standard
This guide objectively compares the three primary validation methodologies—
The Analytical Matrix: Method Comparison
As a Senior Scientist, I strongly advise against relying solely on HPLC for this specific molecule. The table below outlines why
| Feature | Method A: | Method B: HPLC-UV/ELSD (High Risk) | Method C: Ellman's Assay (Functional) |
| Primary Detection | Direct observation of Phosphorus nucleus ( | Retention time & UV absorption. | Quantifies active free thiols generated. |
| Oxidation Sensitivity | High. Distinct chemical shift separation (>40 ppm). | Low. | Indirect. Measures reducing power, not structure. |
| Sample Prep | Minimal (Dissolve in degassed | Complex (Requires buffer matching/gradients). | Moderate (Requires stoichiometric titration). |
| Blind Spots | Paramagnetic impurities can broaden peaks. | False Negatives: The column itself can oxidize the sample. | Cannot distinguish between TCEP and other reductants. |
| Verdict | The Gold Standard for Purity. | Use only with ELSD and strict inert flow. | The Gold Standard for Activity. |
Visualizing the Validation Workflow
The following workflow illustrates the "Self-Validating" system. It integrates structural confirmation (NMR) with functional verification (DTNB).
Figure 1: The Dual-Gate Validation Workflow ensures that only structurally pure and functionally active batches proceed to the final hydrolysis step.
Protocol 1: Structural Validation via NMR[1]
This is the definitive method. Unlike
The Chemistry of Detection
-
Target Species (TCEP-Ester): Trivalent Phosphorus (
).[1] Electron pair is available.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Impurity (TCEP-Oxide): Pentavalent Phosphorus (
). Electron pair is donated to oxygen.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Shift Difference: The formation of the
bond causes a massive downfield shift (deshielding), typically moving the peak +40 to +60 ppm relative to the starting material.
Step-by-Step Protocol
-
Solvent Prep: Sparge
(Deuterated Chloroform) with Argon for 15 minutes. Dissolved oxygen in the solvent can oxidize your sample during the run, creating false impurity data. -
Sample Prep: Dissolve 20 mg of synthesized TCEP-Ester in 0.6 mL of degassed
. -
Acquisition Parameters:
-
Nucleus:
(Decoupled ). -
Relaxation Delay (d1): Set to 5-10 seconds . Critical: Phosphorus nuclei have long relaxation times. Short delays saturate the signal, underestimating the impurity.
-
Scans: 64–128 scans.
-
-
Analysis:
-
TCEP-Ester Peak: Expect a singlet in the range of -20 to -5 ppm (dependent on concentration/solvent).
-
Oxide Impurity: Look for a peak at +40 to +55 ppm .
-
Calculation:
-
Protocol 2: Functional Potency via Ellman’s Assay
A sample can be chemically pure but physically degraded (e.g., wet). This assay confirms the moles of disulfide reducing power per gram of solid.
The Mechanism
We use 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). TCEP-Ester (after rapid in-situ hydrolysis or if used in organic media) reduces the disulfide bond of DTNB, releasing 2-nitro-5-thiobenzoic acid (TNB), which is intensely yellow (
Figure 2: The stoichiometric reduction of DTNB by TCEP yields a colorimetric output proportional to the phosphine's reducing power.
Step-by-Step Protocol
-
Reagent Prep: Prepare a 50 mM Phosphate Buffer (pH 8.0). Dissolve DTNB to 4 mg/mL in this buffer.
-
Sample Prep: Prepare a 10 mM stock of your synthesized TCEP-Ester in Methanol (to ensure solubility before dilution).
-
Reaction:
-
Mix 10
of TCEP-Ester stock with 990 of DTNB solution. -
Incubate for 5 minutes at Room Temperature.
-
-
Measurement: Measure Absorbance at 412 nm.
-
Quantification:
-
Extinction coefficient of TNB (
) = . -
Use Beer’s Law (
) to calculate the concentration of thiols generated. -
Validation: The molar ratio of [TNB Produced] / [TCEP Added] should be exactly 2.0 . Values < 1.9 indicate oxidation or inaccurate weighing.
-
Comparative Data: What to Expect
The following table benchmarks acceptable synthesis results against commercial standards.
| Parameter | Synthesized Batch (Acceptable) | Synthesized Batch (Reject) | Commercial Reference (Sigma/Thermo) |
| Appearance | Clear, viscous oil or low-melting solid. | Cloudy, yellowing oil. | Clear oil / White solid (HCl salt). |
| Single peak: ~ -10 to -20 ppm. | Dual peaks: Major (-15), Minor (+48). | Single peak: ~ +17 ppm (if HCl salt in | |
| NMR Purity | > 97% Integration. | < 90% Integration. | > 98% Integration. |
| DTNB Ratio | 1.95 – 2.05 (TNB/TCEP). | < 1.8 (TNB/TCEP).[3] | 1.98 – 2.02. |
Important Note on Chemical Shifts: Do not be alarmed if your synthesized ester shift differs from the commercial acid salt.
-
TCEP-Ester (
): Typically -15 to -25 ppm . -
TCEP-HCl Salt (
): Typically +15 to +18 ppm . -
TCEP-Oxide: Always +40 to +60 ppm relative to the phosphine.
Troubleshooting & Stability
The "Ghost" Impurity in HPLC: If you analyze TCEP-Ester via HPLC using a standard C18 column and non-degassed mobile phase, you will likely see a split peak or a "smear."
-
Cause: The high surface area of the silica column, combined with dissolved oxygen under pressure, acts as a reactor, oxidizing the phosphine during the run.
-
Solution: Do not use HPLC for purity release. Use
NMR.[4][1][3][5][6]
Storage: Store the synthesized ester under Argon at -20°C. Unlike the HCl salt, the ester is more prone to hydrolysis if moisture is present.
References
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.
-
Han, J. C., & Han, G. Y. (1994). "A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent." Analytical Biochemistry, 220(1), 5-10.
-
Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." Product Instructions.
-
Levine, M. N., et al. (2008). "Trimethylphosphine-induced neurotoxicity." Toxicological Sciences. (Provides comparative NMR shift data for alkyl phosphines).
Sources
Safety & Regulatory Compliance
Proper Disposal Procedures: Tri(2-methoxycarbonylethyl)phosphine
Proper Disposal Procedures: Tri(2-methoxycarbonylethyl)phosphine
Executive Summary: Operational Safety & Logistics
Chemical Identity: Tri(2-methoxycarbonylethyl)phosphine CAS: 29269-17-8 (Typical) Common Aliases: TCEP-Methyl Ester; Trimethyl 3,3',3''-phosphinetriyltripropionate Core Hazard: Potent reducing agent; Skin/Eye Irritant; Potential environmental toxin (organophosphorus).[1]
The Senior Scientist’s Directive: Unlike its acid-salt cousin (TCEP-HCl), Tri(2-methoxycarbonylethyl)phosphine is an ester. This fundamental chemical difference dictates your disposal strategy. While TCEP-HCl is water-soluble, this ester is lipophilic. Do not simply pour aqueous bleach onto the neat chemical. You must create a homogeneous phase to ensure complete oxidation of the Phosphorus(III) center to the thermodynamically stable Phosphorus(V) oxide before disposal.
Part 1: The Mechanism of Deactivation
To safely dispose of phosphines, we utilize oxidative deactivation . Phosphines (
The Reaction Logic:
-
Why a Co-solvent? The ester functionality makes this compound poorly soluble in water. You must use a water-miscible organic solvent (e.g., Acetone or Ethanol) to allow the aqueous bleach (oxidant) to contact the phosphine molecules.
-
Side Reaction (Hydrolysis): The basicity of bleach may hydrolyze the methyl ester groups, generating small amounts of methanol and the corresponding carboxylate. This is acceptable but necessitates treating the final waste as flammable .
Part 2: Pre-Disposal Assessment Table
Before initiating the protocol, characterize your waste stream using the table below.
| Parameter | Specification | Operational Implication |
| Physical State | Viscous Liquid or Low-melting Solid | Requires dissolution before treatment. |
| Solubility | Organic Soluble (Lipophilic) | CRITICAL: Do not use water alone. Use Acetone or Ethanol as carrier. |
| Oxidation State | P(III) - Reducing Agent | Incompatible with strong oxidizers (Fire risk if uncontrolled). |
| Odor | Mild to Distinct Phosphine | Perform all steps in a certified Chemical Fume Hood. |
| Waste Category | Halogen-free Organic (Pre-treatment) | Becomes Aqueous/Organic Mixture after treatment. |
Part 3: Step-by-Step Deactivation Protocol
Prerequisites:
-
PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.
-
Engineering Controls: Fume hood with sash at recommended working height.
-
Reagents: Sodium Hypochlorite solution (Bleach, 5-10%), Acetone or Ethanol, Starch-Iodide Paper.
Phase 1: Preparation & Solubilization
-
Isolate the Waste: Collect the Tri(2-methoxycarbonylethyl)phosphine in a wide-mouth Erlenmeyer flask. Do not fill more than 20% of the flask volume to allow for foaming/expansion.
-
Create Homogeneity: Add Acetone or Ethanol to the waste.
-
Ratio: Add approximately 10 mL of solvent per 1 gram of phosphine residue.
-
Goal: Ensure the phosphine is fully dissolved. If it was already in a reaction mixture, ensure the solvent system is miscible with water.
-
Phase 2: Controlled Oxidation (The "Kill" Step)
-
Thermal Control: Place the flask in an ice-water bath . The oxidation of phosphines is exothermic .
-
Oxidant Addition: Slowly add dilute bleach (Sodium Hypochlorite) dropwise or in small aliquots to the stirred phosphine solution.
-
Observation: You may observe a slight temperature rise or color change.
-
Volume: Add approximately 5-10 mL of commercial bleach per 1 gram of phosphine.
-
-
Agitation: Allow the mixture to stir (or swirl manually) for 30–60 minutes. The ice bath can be removed after the first 15 minutes if no significant heat generation is observed.
Phase 3: Validation & Quenching
-
The Endpoint Test: Dip a strip of Starch-Iodide paper into the mixture.
-
Result: The paper must turn Dark Blue/Black immediately.
-
Interpretation: Blue indicates excess hypochlorite (oxidizer) is present, meaning all P(III) has been consumed.
-
Correction: If the paper remains white, add more bleach and stir for another 15 minutes. Repeat the test.
-
-
Quench Excess Oxidant: Once the endpoint is confirmed, add small amounts of Sodium Thiosulfate or Sodium Bisulfite to consume the excess bleach. The mixture is safe when starch-iodide paper no longer turns blue.
Phase 4: Final Disposal
-
pH Check: Check the pH of the final solution. It will likely be basic. Neutralize to pH 6–8 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (
) if required by your local waste facility. -
Stream Selection: Label the waste container as:
-
"Deactivated Phosphine Waste"
-
"Contains: Acetone, Water, Phosphine Oxides"
-
Hazard Tag: Flammable (due to acetone/ethanol), Irritant.
-
-
Hand-off: Transfer to your institution's Organic Solvent Waste stream. Do not pour down the drain unless explicitly authorized by your facility's EHS department for treated aqueous organics.
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision points in the disposal process, specifically addressing the solubility challenges of the ester derivative.
Figure 1: Operational workflow for the oxidative deactivation of lipophilic phosphine esters. Note the critical step of adding a co-solvent to ensure phase compatibility with aqueous bleach.
Part 5: Emergency Contingencies
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Spill (Solid/Neat Liquid): Do not use water (spreads the contamination). Absorb with vermiculite or sand. Scoop into a container and treat as hazardous waste. Wipe area with dilute bleach solution, then water.
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Skin Contact: Phosphines can be absorbed and are corrosive.[2] Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
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Eye Contact: Flush for 15 minutes. Seek immediate medical attention.
References
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National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Disposal of Specific Chemical Groups. [Link]
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Massachusetts Institute of Technology (MIT) EHS. Generators of Hazardous Chemical Waste: Oxidizers and Reducing Agents. [Link]
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University of Wisconsin-Madison. Chemical Disposal Procedures: Phosphines and Phosphorus Compounds. [Link]
Sources
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